molecular formula C5H6ClN5O2 B13865183 2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride

2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride

Cat. No.: B13865183
M. Wt: 206.56 g/mol
InChI Key: NZKRTEBHJIBRHK-SCQVOKKOSA-N
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Description

2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride is a labeled compound used primarily in biochemical and proteomics research. It is also known by other names such as 2-Amino-7,9-dihydro-1H-purine-6,8-dione-13C3 Hydrochloride and 8-Hydroxyguanine-13C3 Hydrochloride . This compound is characterized by its molecular formula C2(13C)3H6ClN5O2 and a molecular weight of 206.56 . It is a stable isotope-labeled compound, which makes it valuable for various scientific studies.

Preparation Methods

The synthesis of 2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride involves the incorporation of carbon-13 isotopes into the purine structure. The synthetic route typically starts with the preparation of the purine base, followed by the introduction of the amino and hydroxyl groups at specific positions. The final step involves the formation of the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the incorporation of the carbon-13 isotopes. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity.

Chemical Reactions Analysis

2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride involves its interaction with DNA repair enzymes. It acts as a substrate for MUTYH glycosylase, which recognizes and excises the damaged base, allowing for subsequent repair by DNA polymerase λ. This process is crucial for maintaining genomic stability and preventing mutations.

Comparison with Similar Compounds

Similar compounds to 2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride include:

The uniqueness of this compound lies in its specific labeling with carbon-13, which provides distinct advantages in tracing and studying biochemical pathways.

Properties

Molecular Formula

C5H6ClN5O2

Molecular Weight

206.56 g/mol

IUPAC Name

2-amino-7,9-dihydro-1H-purine-6,8-dione;hydrochloride

InChI

InChI=1S/C5H5N5O2.ClH/c6-4-8-2-1(3(11)10-4)7-5(12)9-2;/h(H5,6,7,8,9,10,11,12);1H/i1+1,2+1,5+1;

InChI Key

NZKRTEBHJIBRHK-SCQVOKKOSA-N

Isomeric SMILES

C1(=O)[13C]2=[13C](N[13C](=O)N2)N=C(N1)N.Cl

Canonical SMILES

C12=C(NC(=O)N1)N=C(NC2=O)N.Cl

Origin of Product

United States

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